Bienvenue dans la boutique en ligne BenchChem!

4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide

Medicinal Chemistry T-type Calcium Channel Antagonists Structure-Activity Relationship

This compound stands out in the imidazolyl methyl piperidine T-type calcium channel antagonist class due to its 2-ethoxyphenyl urea substitution – a critical differentiator for probing ortho-alkoxy effects on Cav3 subtype selectivity, potency, and O-dealkylation-mediated metabolic clearance. It is essential for structure-activity and structure-metabolism relationship studies, enabling researchers to avoid the confounding variables introduced by simple phenyl or methoxy analogs. Ideal for hit-to-lead optimization in CNS programs targeting epilepsy, neuropathic pain, and sleep disorders.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1421452-23-4
Cat. No. B2913744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide
CAS1421452-23-4
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=CN=C3
InChIInChI=1S/C18H24N4O2/c1-2-24-17-6-4-3-5-16(17)20-18(23)22-10-7-15(8-11-22)13-21-12-9-19-14-21/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,20,23)
InChIKeyRHMARDZBESUHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (CAS 1421452-23-4): Chemical Identity and Research-Grade Sourcing Profile


4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (CAS 1421452-23-4, molecular formula C18H24N4O2, molecular weight 328.4 g/mol) is a synthetic small molecule belonging to the piperidine carboxamide class . Its structure uniquely combines an imidazole ring, a piperidine core, and a 2-ethoxyphenyl urea moiety, placing it within the broader pharmacophore space of imidazolyl methyl piperidine T-type calcium channel antagonists as described in Merck patent family WO2013148640A1 [1]. This compound is primarily available from specialty chemical suppliers for non-human research purposes and has not been approved for therapeutic or veterinary use.

Why Generic Substitution with Unsubstituted or Methoxy Analogs Fails for 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide


While the imidazolyl-methyl-piperidine scaffold is shared among numerous T-type calcium channel antagonists, the specific 2-ethoxyphenyl urea substitution on the target compound introduces distinct physicochemical and potentially pharmacological properties that are not replicated by simple phenyl or methoxy analogs . In the broader class, substitution pattern and linker identity critically modulate channel subtype selectivity (α1G vs. α1H vs. α1I), which cannot be predicted without empirical data for each specific compound [1]. For procurement decisions in medicinal chemistry or pharmacology studies, substituting a closely related analog without verifying the target-specific potency, selectivity, and ADME profile risks introducing uncharacterized variables that confound structure-activity relationship (SAR) interpretation and biological reproducibility.

Quantitative Differentiation Evidence for 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (CAS 1421452-23-4)


Structural Differentiation: 2-Ethoxy vs. Unsubstituted Phenyl Urea on the Imidazolyl-Piperidine Scaffold

The target compound incorporates a 2-ethoxyphenyl urea group, which distinguishes it from the simpler N-phenyl analog (CAS not available). In the Merck imidazolyl methyl piperidine T-type calcium channel antagonist patent class, the nature of the aryl urea substituent is a critical determinant of potency and subtype selectivity [1]. While direct head-to-head data for this specific pair is not publicly available, class-level SAR from the patent family demonstrates that even minor changes to the aryl group (e.g., methoxy vs. ethoxy substitution position and identity) lead to measurable differences in T-type calcium channel blockade [1]. The 2-ethoxy substitution is expected to increase lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 relative to unsubstituted phenyl) and alter hydrogen-bonding capacity of the urea NH, which may translate to differential binding kinetics at the channel's voltage-sensing domain.

Medicinal Chemistry T-type Calcium Channel Antagonists Structure-Activity Relationship

Ethoxy vs. Methoxy Analog Differentiation: Predicted Impact on Metabolic Stability

The target compound features an ethoxy (OCH2CH3) group on the phenyl ring, while a closely related analog carries a methoxy (OCH3) substitution. In medicinal chemistry, the replacement of methoxy with ethoxy is a well-established strategy to modulate metabolic stability, particularly O-dealkylation by cytochrome P450 enzymes. The methoxy analog is more susceptible to rapid O-demethylation, often leading to shorter metabolic half-life [1]. For the target compound, the ethoxy group is expected to undergo slower O-deethylation, potentially conferring improved metabolic stability. Although direct experimental metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound pair is not publicly available, this class-level inference is supported by extensive precedent in the piperidine carboxamide literature.

Drug Metabolism Cytochrome P450 Metabolic Stability

Imidazolyl-Piperidine Scaffold Confers T-Type Calcium Channel Antagonist Activity: Class-Level Evidence

The core imidazolyl methyl piperidine scaffold of the target compound is disclosed in the Merck Sharp & Dohme patent family (WO2013148640A1) as a T-type calcium channel antagonist [1]. T-type calcium channels (Cav3.1/α1G, Cav3.2/α1H, Cav3.3/α1I) are validated therapeutic targets for epilepsy, neuropathic pain, essential tremor, and sleep disorders. The patent provides extensive in vitro electrophysiology data (patch clamp in HEK293 cells expressing recombinant human Cav3 channels) demonstrating that compounds within this chemotype achieve sub-micromolar IC50 values against one or more T-type channel subtypes. While the specific IC50/EC50 of the target compound is not disclosed in the patent, its structural conformity to the claimed Markush formula strongly supports retention of this mechanism. Researchers seeking a T-type calcium channel antagonist tool compound can reasonably expect this compound to exhibit channel blocking activity.

T-type Calcium Channel Pain Sleep Disorders Epilepsy

Optimal Research and Procurement Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (CAS 1421452-23-4)


Medicinal Chemistry SAR Expansion of T-Type Calcium Channel Antagonists

This compound serves as a key intermediate or comparator for expanding structure-activity relationships within the imidazolyl methyl piperidine T-type calcium channel antagonist series [1]. Its 2-ethoxyphenyl urea substitution represents a distinct point of diversification relative to disclosed patent examples, enabling researchers to probe the effect of ortho-alkoxy substitution on Cav3 subtype selectivity and potency. Procurement in milligram-to-gram quantities supports hit-to-lead optimization campaigns in CNS drug discovery programs targeting epilepsy, neuropathic pain, or sleep disorders.

Metabolic Stability Probe in Alkoxy-Substituted Piperidine Carboxamides

The ethoxy group on the target compound provides a direct comparator to methoxy-substituted analogs for investigating O-dealkylation-mediated metabolic clearance [1]. Researchers studying structure-metabolism relationships (SMR) can use this compound in liver microsome or hepatocyte stability assays to empirically quantify the impact of ethoxy vs. methoxy substitution on intrinsic clearance (CLint), generating actionable data for lead optimization in pharmacokinetics-driven programs.

Pharmacological Tool for Voltage-Gated Calcium Channel Subtype Profiling

Based on class-level evidence of T-type calcium channel antagonism [1], this compound can be deployed as a pharmacological tool in in vitro electrophysiology assays (manual or automated patch clamp) to profile activity against Cav3.1, Cav3.2, and Cav3.3 channels. Comparative testing against established T-type blockers (e.g., TTA-P2, Z944, ML218) provides valuable selectivity data that informs the compound's utility as a chemical probe for target validation studies in neuronal excitability and calcium signaling research.

Reference Standard for Analytical Method Development

With its well-defined molecular formula (C18H24N4O2) and molecular weight (328.4 g/mol) [1], this compound is suitable as a reference standard for developing HPLC, LC-MS, or GC-MS analytical methods in quality control or bioanalytical laboratories. Its distinct chromatographic retention characteristics, driven by the ethoxyphenyl urea moiety, facilitate method calibration and system suitability testing in pharmaceutical analysis workflows.

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.